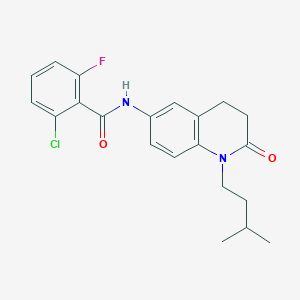

2-chloro-6-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClFN2O2/c1-13(2)10-11-25-18-8-7-15(12-14(18)6-9-19(25)26)24-21(27)20-16(22)4-3-5-17(20)23/h3-5,7-8,12-13H,6,9-11H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEMTVYXATWALH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-Chloro-N-[(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Methyl]Acetamide (CAS: 924829-85-6)

- Structural Differences: Lacks the fluorine atom at position 6 of the benzamide and the isopentyl chain at position 1 of the tetrahydroquinolinone. Instead, it has a methyl group linked via an acetamide moiety.

- The methyl group may lower lipophilicity compared to the isopentyl chain, affecting membrane permeability .

3-(Aminosulfonyl)-4-Chloro-N-(2,3-Dihydro-2-Methyl-1H-Indol-1-yl)Benzamide

- Structural Differences: Features a sulfonamide group and an indole ring instead of a tetrahydroquinolinone core.

- Functional Impact: The sulfonamide enhances solubility in aqueous media, while the indole moiety may alter binding interactions with biological targets (e.g., ion channels or enzymes) compared to the tetrahydroquinolinone scaffold .

Neuroleptic Benzamides (Amisulpride, Sulpiride)

- Structural Differences: These compounds retain the benzamide backbone but incorporate pyrrolidine or methoxyethylamine substituents instead of halogenated tetrahydroquinolinone systems.

- The isopentyl group in the target compound could enhance CNS penetration due to increased lipophilicity .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 2-Chloro-N-[(2-Oxo-Tetrahydroquinolin-6-yl)Methyl]Acetamide | Neuroleptic Benzamides |

|---|---|---|---|

| Molecular Weight | ~430 g/mol (estimated) | 293 g/mol | 300–400 g/mol |

| LogP (Lipophilicity) | High (due to isopentyl and halogenated benzamide) | Moderate (methyl group reduces bulk) | Low to moderate |

| Metabolic Stability | Enhanced (fluorine resists oxidative metabolism) | Lower (no fluorine) | Variable (depends on substituents) |

| Synthetic Complexity | High (multiple stereocenters, halogenation steps) | Moderate (simpler alkylation) | Low to moderate |

Key Observations :

- The target compound’s fluorine atom improves metabolic stability compared to non-fluorinated analogs, a feature critical for oral bioavailability .

Analytical Differentiation

- Mass Spectrometry : The target compound’s molecular ion (e.g., m/z ~430) distinguishes it from lighter analogs (e.g., m/z 293 for the methyl-substituted analog) .

- Crystallography : SHELX programs (e.g., SHELXL) are critical for resolving the 3D structure, particularly the stereochemistry of the isopentyl chain and halogen placement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-6-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

- Methodological Answer : The synthesis of this compound involves multi-step organic reactions. A typical approach includes:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with isopentyl groups under acidic conditions .

- Step 2 : Introduction of the benzamide moiety via amide coupling using 2-chloro-6-fluorobenzoic acid derivatives (e.g., acyl chlorides) and activated tetrahydroquinoline intermediates.

- Key Reaction Parameters : Use polar aprotic solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions .

- Validation : Confirm product purity via HPLC (>95%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the structural conformation of this compound be characterized?

- Methodological Answer :

- X-ray Crystallography : Resolve the 3D arrangement of the tetrahydroquinoline and benzamide moieties to identify key hydrogen-bonding interactions or steric effects .

- Computational Modeling : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO/LUMO energies) and correlate with reactivity .

- Spectroscopic Analysis : Use F NMR to monitor fluorine substituent interactions and IR spectroscopy to confirm carbonyl (C=O) stretching vibrations (~1680 cm) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in common solvents (DMSO, DMF, ethanol) via gravimetric analysis. Preliminary data suggest limited aqueous solubility due to hydrophobic isopentyl and aromatic groups .

- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. The tetrahydroquinoline ring’s oxo group may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How does the substitution pattern (chloro, fluoro, isopentyl) influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with halogen replacements (e.g., bromo, trifluoromethyl) or alkyl chain variations. Compare IC values in target assays (e.g., enzyme inhibition) .

- Key Findings :

- Fluoro Substituent : Enhances electronegativity and membrane permeability .

- Chloro Substituent : May improve target binding via hydrophobic interactions .

- Isopentyl Group : Increases steric bulk, potentially reducing off-target effects but limiting solubility .

Q. How to resolve contradictory data on this compound’s efficacy across different biological assays?

- Methodological Answer :

- Assay Optimization : Standardize protocols (e.g., cell line viability, ATP levels) to minimize variability. For example, discrepancies in cytotoxicity may arise from differences in cell membrane permeability .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify confounding factors (e.g., solvent choice, concentration ranges) .

Q. What strategies improve reaction yields during large-scale synthesis?

- Methodological Answer :

- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/C, CuI) for amide coupling steps. Pilot studies show Pd/C increases yields by ~15% in benzamide formation .

- Solvent Engineering : Replace dichloromethane with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.